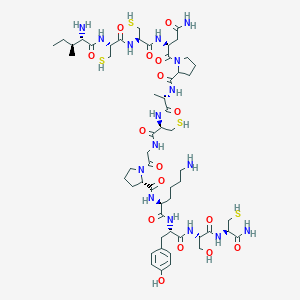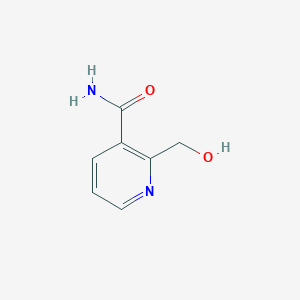
2-(Hydroxymethyl)nicotinamide
Vue d'ensemble
Description
2-(Hydroxymethyl)nicotinamide, also known as HMN, is a derivative of vitamin B3. It is a water-soluble compound that has been found to have various biological activities. HMN has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Applications De Recherche Scientifique
Propriétés antibactériennes et anti-biofilm
Les dérivés de la nicotinamide, y compris le « 2-(Hydroxymethyl)nicotinamide », ont été étudiés pour leurs propriétés antibactériennes et anti-biofilm . Ces composés ont été testés contre diverses bactéries, notamment les bactéries Gram-positives comme S. aureus et Enterococcus faecalis, et les bactéries Gram-négatives comme E. coli et P. aeruginosa . L'un des dérivés, ND4, s'est avéré être un puissant inhibiteur contre Enterococcus faecalis .
Analyses computationnelles
Ces composés ont également fait l'objet d'investigations computationnelles . Les propriétés électroniques de ces composés ont été examinées à l'aide de tracés de contour de l'orbitale moléculaire frontière et du potentiel électrostatique moléculaire .
Synthèse et caractérisation
Les dérivés de la nicotinamide ont été synthétisés et caractérisés à l'aide de techniques spectrales . Cela comprend IR, 1 H-RMN, 13 C-RMN et MS .
Implications thérapeutiques
La niacinamide, également connue sous le nom de vitamine B3, a été étudiée pour ses implications thérapeutiques potentielles . Elle a été utilisée pour gérer l'acné vulgaire, le mélasma et le psoriasis .
Applications cosméceutiques
La niacinamide a été largement utilisée comme ingrédient anti-âge polyvalent dans les produits de soin de la peau
Safety and Hazards
Orientations Futures
Advancing age and many disease states are associated with declines in nicotinamide adenine dinucleotide (NAD+) levels . Boosting NAD+ abundance with precursor compounds, such as nicotinamide riboside or nicotinamide mononucleotide, has profound effects on physiological function . Therefore, future research may focus on the potential efficacy of NAD±boosting compounds for improving physiological function and extending human health span .
Mécanisme D'action
Target of Action
2-(Hydroxymethyl)nicotinamide, also known as Hydroxymethylnicotinamide, is primarily classified as a nicotinic acid derivative . It acts as a precursor to nicotinamide adenine dinucleotide (NAD+) , a crucial coenzyme in cellular metabolism . NAD+ is involved in redox reactions, carrying electrons from one reaction to another . Therefore, the primary target of this compound is the metabolic processes that involve NAD+ .
Mode of Action
The compound interacts with its targets by boosting NAD+ levels, thereby enhancing cellular energy production and metabolic efficiency . It also exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
This compound affects several biochemical pathways. Primarily, it is involved in the NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+ . This process is crucial for maintaining the cellular NAD+ pool. By boosting NAD+ levels, this compound enhances cellular energy production and metabolic efficiency .
Pharmacokinetics
The onset of action for oral administration varies depending on the specific condition but generally ranges from a few days to a couple of weeks .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It helps in enhancing cellular energy production and metabolic efficiency . It also exhibits potent anti-inflammatory properties, reducing inflammation, particularly beneficial in conditions such as acne . Recent studies have suggested that this compound may also interfere with the signaling pathways involved in cancer cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (oral or topical) and the presence of other compounds can affect its bioavailability and efficacy . .
Analyse Biochimique
Biochemical Properties
2-(Hydroxymethyl)nicotinamide, like its parent compound nicotinamide, plays a crucial role in biochemical reactions. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), an essential enzyme for various critical cell functions, including metabolism, DNA repair, cell growth, and survival .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have antibacterial properties . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in the metabolic pathways of nicotinate and nicotinamide, including any enzymes or cofactors that it interacts with . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-(hydroxymethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)5-2-1-3-9-6(5)4-10/h1-3,10H,4H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLOJKBYVAMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115012-11-8 | |
| Record name | 2-(hydroxymethyl)pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions the chemoselective reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione leading to different major products depending on the temperature. Can you elaborate on the significance of obtaining 2-(hydroxymethyl)nicotinamide as a major product at room temperature?
A1: The research highlights the impact of temperature on the selectivity of the reduction reaction. Obtaining this compound as a major product at room temperature is significant for several reasons []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benz[a]anthracene-d12](/img/structure/B49388.png)
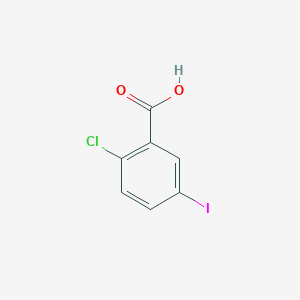

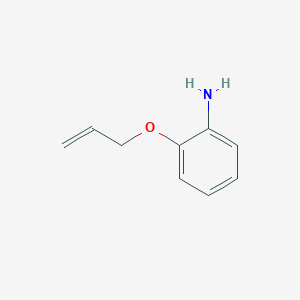
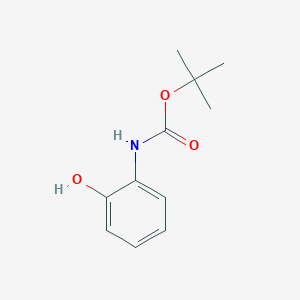

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)

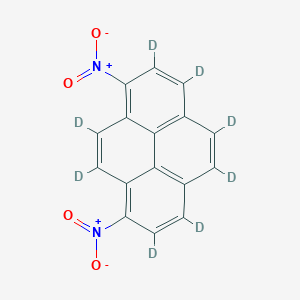
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)


